![molecular formula C20H23BN4O2 B2597318 N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine CAS No. 1417301-02-0](/img/structure/B2597318.png)
N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine
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Description
N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C20H23BN4O2 and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine and its derivatives have been studied for their potential antibacterial properties. Singh et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, finding some compounds in this series to be potent against bacterial infections (Singh et al., 2010).
Photocatalytic Activity
Gao et al. (2020) conducted a study on the photocatalytic activity of 6H-pyrido[1,2-c]quinazolin-6-one derivatives, a category that includes the compound . They found that these derivatives could be used as photocatalysts in various organic transformations, indicating potential in the development of new superior photocatalysts (Gao et al., 2020).
Cytotoxic Activity
Research by Vilchis-Reyes et al. (2010) on quinazoline-substituted 2-aminopyrimidine derivatives, which include compounds structurally similar to N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine, demonstrated potential cytotoxic activity. These compounds showed selective effectiveness against certain cancer cell lines, making them a potential avenue for anticancer drug development (Vilchis-Reyes et al., 2010).
Synthesis and Characterization Studies
Studies by Huang et al. (2021) and another by the same group provided insights into the synthesis and structural characterization of boric acid ester intermediates with benzene rings, relevant to the chemical class of N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine. These studies contribute to understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021a), (Huang et al., 2021b).
properties
IUPAC Name |
N-methyl-2-pyridin-3-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN4O2/c1-19(2)20(3,4)27-21(26-19)14-8-9-16-15(11-14)18(22-5)25-17(24-16)13-7-6-10-23-12-13/h6-12H,1-5H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKDIZPMTFSHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N=C3NC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine |
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